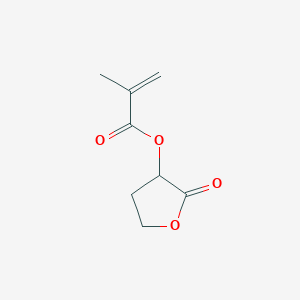
Trifluoroborate de potassium (4-méthoxyphényl)
Vue d'ensemble
Description
Potassium (4-Methoxyphenyl)trifluoroborate is an organoboron compound with the chemical formula C7H7BF3KO. It is a white to almost white crystalline solid that is stable under normal conditions. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions .
Applications De Recherche Scientifique
Potassium (4-Methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various biochemical studies.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Potassium (4-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(4-methoxyphenyl)borate, is a special class of organoboron reagents Organoboron compounds are generally known to interact with various organic compounds in the context of catalytic reactions .
Mode of Action
The compound is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most often catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound interacts with its targets by donating its organoboron group to the target molecule, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
It is known that the compound plays a crucial role in suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound is solid at room temperature and has a molecular weight of 21403 . These properties could potentially influence its bioavailability.
Result of Action
The primary result of the action of Potassium (4-Methoxyphenyl)trifluoroborate is the formation of new carbon-carbon bonds in target molecules . This makes it a valuable tool in the field of organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
Potassium (4-Methoxyphenyl)trifluoroborate is known to be moisture- and air-stable . It is also remarkably compliant with strong oxidative conditions . These properties suggest that the compound’s action, efficacy, and stability are likely to be influenced by environmental factors such as humidity, oxygen levels, and the presence of oxidizing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (4-Methoxyphenyl)trifluoroborate can be synthesized through the reaction of 4-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves dissolving 4-methoxyphenylboronic acid in water, followed by the slow addition of potassium bifluoride. The mixture is then stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of potassium (4-Methoxyphenyl)trifluoroborate follows similar principles but on a larger scale. The process involves the use of larger reactors and more controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (4-Methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Suzuki-Miyaura Coupling: This reaction often involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials .
Comparaison Avec Des Composés Similaires
Potassium (4-Methoxyphenyl)trifluoroborate is compared with other organotrifluoroborates and boronic acids:
Potassium Phenyltrifluoroborate: Similar in structure but lacks the methoxy group, which can influence reactivity and selectivity.
Potassium Vinyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity due to the vinyl group.
Boronic Acids: Less stable and more prone to oxidation compared to trifluoroborates, making trifluoroborates more desirable in certain reactions.
Potassium (4-Methoxyphenyl)trifluoroborate stands out due to its stability and versatility, making it a valuable reagent in various chemical transformations .
Propriétés
IUPAC Name |
potassium;trifluoro-(4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYMCUFKZHRYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635602 | |
| Record name | Potassium trifluoro(4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-36-8 | |
| Record name | Potassium trifluoro(4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-methoxyphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



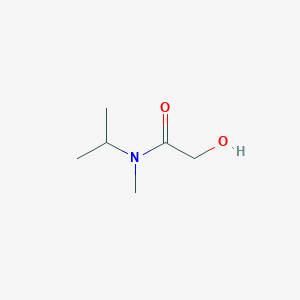

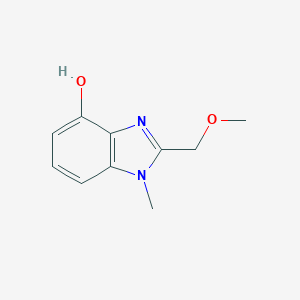

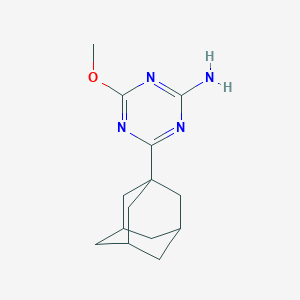

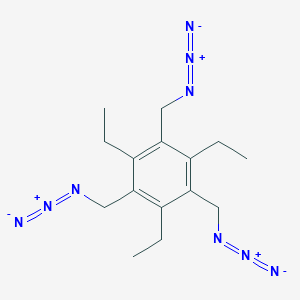
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
![(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine](/img/structure/B65811.png)
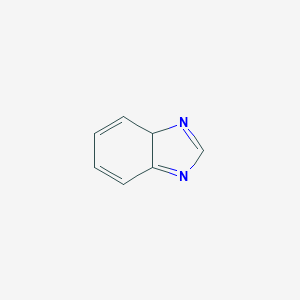
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
